![molecular formula C16H17N3O3 B2682912 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide CAS No. 497083-27-9](/img/structure/B2682912.png)
1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide is a complex organic compound that features an indole moiety linked to a piperidine ring via an oxoacetyl bridge
Preparation Methods
The synthesis of 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where an indole derivative is formed from phenylhydrazine and a ketone under acidic conditions . The piperidine ring can be introduced through subsequent reactions involving piperidine derivatives and appropriate coupling agents such as carbodiimides . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, employing techniques like refluxing in methanol with methanesulfonic acid as a catalyst .
Chemical Reactions Analysis
1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Major products from these reactions include hydroxylated derivatives, substituted indoles, and various oxo compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-viral properties.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity . The piperidine ring may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and piperidine-containing molecules. For example:
1H-Indole-3-carbaldehyde: Shares the indole core but lacks the piperidine ring, resulting in different reactivity and biological activity.
N-(1H-Indol-3-yl)acetamide: Another indole derivative with distinct pharmacological properties.
The uniqueness of 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in simpler analogs.
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-15(21)10-5-7-19(8-6-10)16(22)14(20)12-9-18-13-4-2-1-3-11(12)13/h1-4,9-10,18H,5-8H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLMSQRPQVTKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
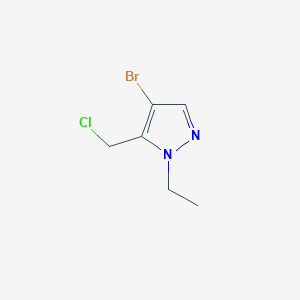
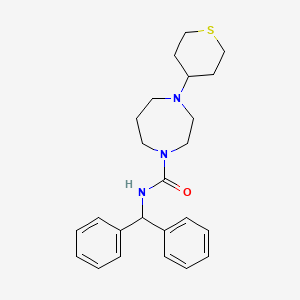

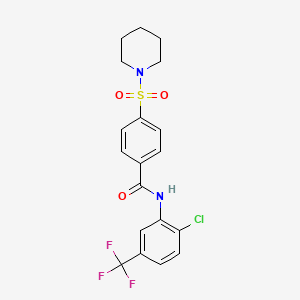
![N-cyclopentyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2682836.png)
![(E)-4-(Dimethylamino)-N-[(3-pyridin-4-ylphenyl)methyl]but-2-enamide](/img/structure/B2682837.png)
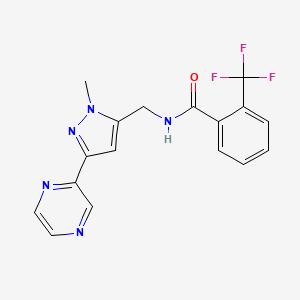
![4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-ol](/img/structure/B2682842.png)
![[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2682843.png)
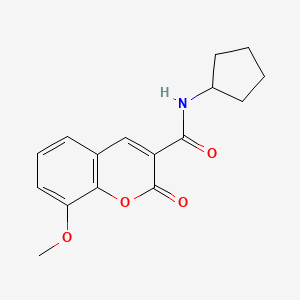
![3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2682846.png)
![6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2682848.png)

![7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2682852.png)
